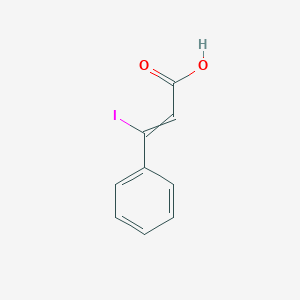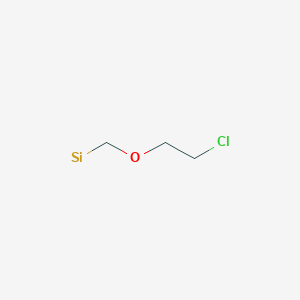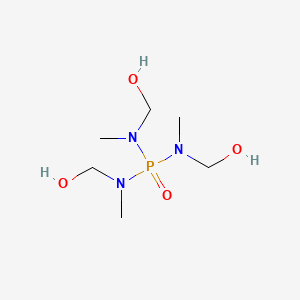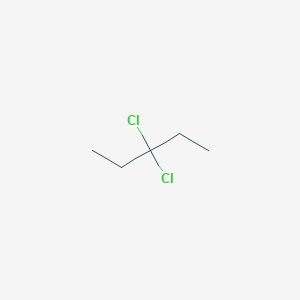
3,3-Dichloropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated derivative of pentane, where two chlorine atoms are attached to the third carbon atom in the pentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dichloropentane can be synthesized through the chlorination of pentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the pentane molecule. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where pentane and chlorine gas are introduced in a controlled manner. The reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.
Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions to form alkenes.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize this compound to form corresponding alcohols or ketones.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted derivatives.
Elimination: Formation of alkenes such as 3-chloropent-2-ene.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
3,3-Dichloropentane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloropentane involves its interaction with molecular targets through its chlorine atoms. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dichloropentane
- 2,3-Dichloropentane
- 3,3-Dichlorobutane
Comparison
3,3-Dichloropentane is unique due to the specific positioning of chlorine atoms on the third carbon atom, which influences its reactivity and the types of reactions it undergoes. Compared to other dichloropentane isomers, this compound may exhibit different chemical properties and reactivity patterns, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
3,3-dichloropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDFOLIRVUWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334176 |
Source


|
| Record name | 3,3-dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21571-91-5 |
Source


|
| Record name | 3,3-dichloropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
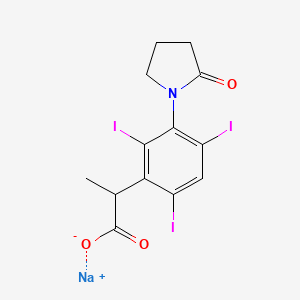
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
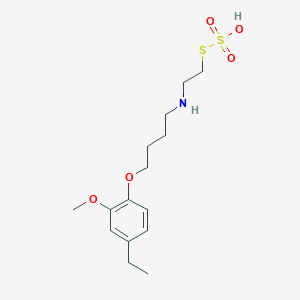
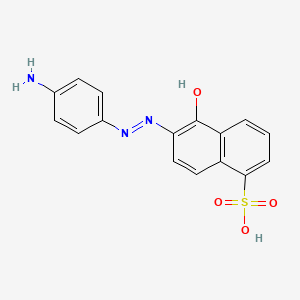
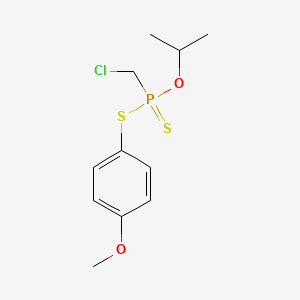

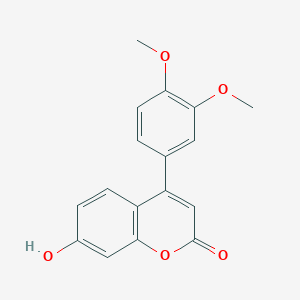
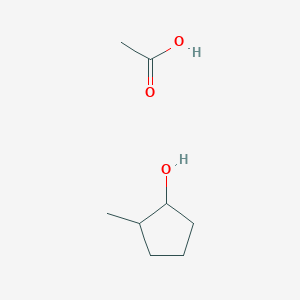
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)


